molecular formula C20H22N2O6S B2764201 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171135-84-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2764201
CAS No.: 1171135-84-4
M. Wt: 418.46
InChI Key: VXBSSXYVYPBPPO-UHFFFAOYSA-N
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Description

The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" represents a highly intricate and multifunctional molecule. With structural elements derived from tetrahydroquinoline, benzo-1,4-dioxine, and sulfonamide, it exhibits a diverse array of chemical properties that make it suitable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" typically involves multiple steps, starting with the construction of the tetrahydroquinoline ring, followed by the introduction of the methoxyacetyl group, and finally the fusion with the benzo-1,4-dioxine and sulfonamide moieties. Common reagents include methoxyacetyl chloride, 1,2,3,4-tetrahydroquinoline, and various sulfonamide derivatives.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. Reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure environments.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes several types of reactions, including:

  • Oxidation: The methoxyacetyl group can be oxidized to a carboxylate.

  • Reduction: The sulfonamide group can be reduced under specific conditions.

  • Substitution: Aromatic substitutions are possible on the benzo-1,4-dioxine ring.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation can yield carboxylate derivatives.

  • Reduction can yield corresponding amines.

  • Substitution can yield a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry: : The compound is used as a precursor in the synthesis of complex organic molecules and can serve as a ligand in coordination chemistry.

Biology and Medicine: : It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

Industry: : Its properties make it a candidate for use in materials science, particularly in the development of advanced polymers and resins.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, Van der Waals forces, and electrostatic interactions. Its sulfonamide group can inhibit enzyme activity by mimicking the enzyme's natural substrate, while the methoxyacetyl group can facilitate passage through biological membranes.

Comparison with Similar Compounds

Comparison

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar structure but differs in the position of the functional groups.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1,4-dioxine-6-sulfonamide: : Lacks the benzo ring, making it less stable.

Uniqueness: : The unique combination of the tetrahydroquinoline core with the benzo-1,4-dioxine and sulfonamide moieties grants this compound distinct physicochemical properties, such as increased solubility and stability, making it a versatile molecule for various applications.

Similar compounds include:

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-7-yl)-2,3-dihydrobenzofuran-5-sulfonamide

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

The structural nuances in these compounds dictate their reactivity and suitability for different applications, highlighting the unique potential of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide".

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-13-20(23)22-8-2-3-14-4-5-15(11-17(14)22)21-29(24,25)16-6-7-18-19(12-16)28-10-9-27-18/h4-7,11-12,21H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBSSXYVYPBPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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